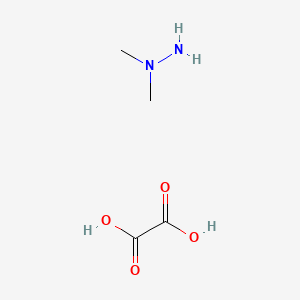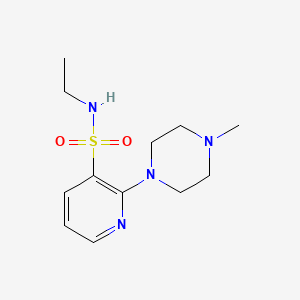
2-(Cyclopentylimino)-3-(2-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopentylimino)-3-(2-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid is a complex organic compound with a unique structure that combines a cyclopentyl group, a methoxyphenyl group, and a thiazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylimino)-3-(2-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of cyclopentanone with an appropriate amine to form the cyclopentylimino group. This intermediate is then reacted with 2-methoxybenzaldehyde to introduce the methoxyphenyl group. The final step involves the formation of the thiazolidine ring through a cyclization reaction with a suitable thiol and acetic acid derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and pH would be carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopentylimino)-3-(2-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Halides, amines; reactions often require the presence of a catalyst or a base to facilitate the substitution process.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopentylimino)-3-(2-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Cyclopentylimino)-3-(2-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Cyclopentylimino)-3-(2-hydroxyphenyl)-4-oxo-5-thiazolidineacetic acid: Similar structure but with a hydroxy group instead of a methoxy group.
2-(Cyclopentylimino)-3-(2-chlorophenyl)-4-oxo-5-thiazolidineacetic acid: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
2-(Cyclopentylimino)-3-(2-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to different pharmacological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
39964-48-2 |
|---|---|
Molekularformel |
C17H20N2O4S |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
2-[2-cyclopentylimino-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C17H20N2O4S/c1-23-13-9-5-4-8-12(13)19-16(22)14(10-15(20)21)24-17(19)18-11-6-2-3-7-11/h4-5,8-9,11,14H,2-3,6-7,10H2,1H3,(H,20,21) |
InChI-Schlüssel |
XDVIJXHWEMRERU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2C(=O)C(SC2=NC3CCCC3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-[(4-chlorophenoxy)methyl]-3-[(4-methylphenoxy)methyl]-1-benzothiophene](/img/structure/B14673000.png)
![9-[4-(2-Phenylethenyl)phenyl]acridine-2,7-diamine](/img/structure/B14673009.png)
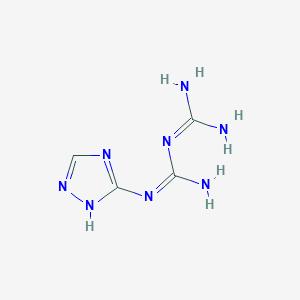
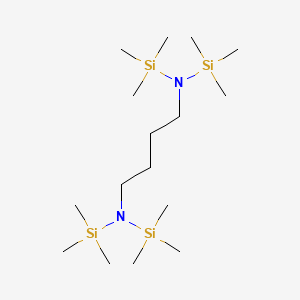
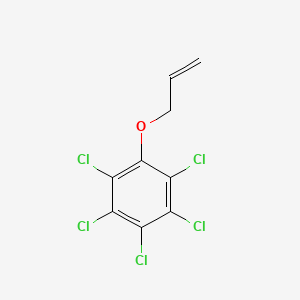

![(3aS,6aR)-6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14673029.png)
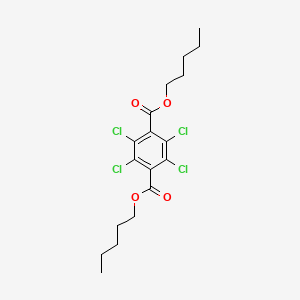
![2-Amino-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14673044.png)


